2-Methylazetidine

Descripción general

Descripción

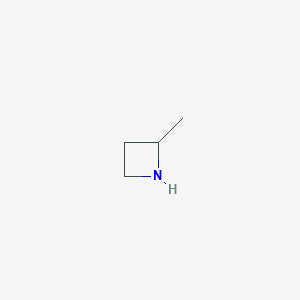

2-Methylazetidine (C₄H₉N) is a four-membered nitrogen-containing heterocycle (azetidine) with a methyl substituent at the C2 position. Its strained ring structure confers unique reactivity and stereochemical properties, making it valuable in pharmaceutical synthesis and asymmetric catalysis . The compound exists in enantiomeric forms, with (S)-2-methylazetidine often stabilized as a crystalline (R)-(-)-camphorsulfonate (CSA) salt for practical handling . Two scalable syntheses have been developed:

- Bis-triflate cyclization: Achieves 61% yield and >99% enantiomeric excess (ee) via in situ generation of a 1,3-bis-triflate intermediate .

- Chemoselective reduction of N-Boc azetidine-2-carboxylic acid: Yields 49% with >99% ee, avoiding chromatography .

The molecule’s IHD (index of hydrogen deficiency) of 1 confirms its monocyclic structure, distinguishing it from larger or fused-ring analogs .

Métodos De Preparación

Cyclization of 1,3-Bis-Triflates

Reaction Mechanism and Procedure

The first scalable route involves the in situ generation and cyclization of a 1,3-bis-triflate intermediate. Starting with a 1,3-diol derivative, treatment with triflic anhydride generates the bis-triflate, which undergoes intramolecular cyclization in the presence of a base to form the azetidine ring. The resulting (S)-2-methylazetidine is isolated as a crystalline (R)-(−)-camphorsulfonic acid (CSA) salt, ensuring bench stability and high enantiomeric purity .

Key Steps:

-

Triflation : The diol is converted to a 1,3-bis-triflate using triflic anhydride under anhydrous conditions.

-

Cyclization : The bis-triflate undergoes base-mediated ring closure, forming the azetidine core.

-

Salt Formation : The free base is crystallized with CSA to achieve >99% enantiomeric excess (ee).

Yield and Efficiency

This method achieves an overall yield of 61% with no requirement for column chromatography, making it suitable for multikilogram production . The avoidance of chromatographic purification significantly enhances its industrial viability.

Advantages:

-

High enantiomeric purity (>99% ee).

-

Scalable to large batches.

-

Minimal purification steps.

Limitations:

-

Use of triflic anhydride, a corrosive and moisture-sensitive reagent.

-

Requires strict temperature control during cyclization.

Chemoselective Reduction of N-Boc Azetidine-2-Carboxylic Acid

Reaction Mechanism and Procedure

The second route employs N-Boc-protected azetidine-2-carboxylic acid as the starting material. Chemoselective reduction of the carboxylic acid to the corresponding alcohol is achieved using borane-tetrahydrofuran (BH₃·THF), followed by deprotection and ring closure. The final product is isolated as the CSA salt, mirroring the enantiomeric purity of the first method .

Key Steps:

-

Reduction : BH₃·THF selectively reduces the carboxylic acid to a primary alcohol.

-

Deprotection : Acidic removal of the Boc group liberates the amine.

-

Cyclization : Spontaneous ring closure forms 2-methylazetidine.

Yield and Efficiency

This pathway offers a 49% overall yield, slightly lower than the bis-triflate method, but maintains >99% ee. The process avoids hazardous triflates, instead relying on milder reducing agents .

Advantages:

-

Avoids toxic triflate reagents.

-

Compatible with standard laboratory equipment.

Limitations:

-

Lower overall yield compared to the bis-triflate route.

-

Requires careful handling of BH₃·THF due to its pyrophoric nature.

Industrial-Scale Synthesis via Isopropanolamine

Reaction Mechanism and Procedure

A patent-pending industrial method utilizes isopropanolamine, sulfuric acid, and liquid sodium hydroxide in a three-step sequence: esterification, hydrolysis, and distillation. The process begins with sulfuric acid-catalyzed esterification of isopropanolamine, followed by alkaline hydrolysis to generate the azetidine ring. Final purification involves atmospheric and vacuum distillation, yielding this compound with 99% purity and 86% yield .

Key Steps:

-

Esterification : Isopropanolamine reacts with concentrated sulfuric acid to form a sulfate ester.

-

Hydrolysis : Liquid sodium hydroxide cleaves the ester, releasing the azetidine intermediate.

-

Distillation : Sequential distillation under reduced pressure removes impurities.

Yield and Efficiency

This method achieves an 86% yield on a multi-hundred-kilogram scale, demonstrating robust industrial applicability. However, the use of concentrated sulfuric acid and palladium-based catalysts raises environmental and safety concerns .

Advantages:

-

High yield and purity suitable for bulk production.

-

Avoids chromatographic purification.

Limitations:

-

Generates corrosive by-products (e.g., sodium sulfate).

-

Classified as a 2B carcinogen, necessitating stringent safety protocols.

Comparative Analysis of Preparation Methods

The table below summarizes the critical parameters of each synthetic route:

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylazetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring is substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted azetidines, azetidine oxides, and reduced azetidine derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-Methylazetidine serves as an essential building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including cycloadditions and nucleophilic substitutions. The strain inherent in the azetidine ring enhances its reactivity, making it suitable for diverse synthetic pathways.

| Reaction Type | Products Formed | Notes |

|---|---|---|

| Oxidation | Carboxylic acids, ketones | Facilitates functional group interconversion. |

| Reduction | Alcohols, amines | Useful in synthesizing alcohol derivatives. |

| Substitution | Amides, thiols | Allows for the introduction of new functional groups. |

Biological Applications

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study highlighted that compounds containing the this compound moiety demonstrated superior antibacterial activity compared to other structures, suggesting potential for development into new antibiotics .

Enzyme Mechanisms

In biological research, this compound derivatives are utilized to study enzyme mechanisms. They can act as substrates or inhibitors, providing insights into metabolic pathways and enzyme interactions.

Medicinal Chemistry

Pharmaceutical Intermediates

this compound is explored as a pharmaceutical intermediate in drug development. Its ability to form stable complexes with biomolecules makes it a candidate for designing novel therapeutic agents. Ongoing research focuses on synthesizing enantiopure forms of this compound for enhanced biological activity .

Industrial Applications

Polymer Production

The compound is also significant in industrial applications, particularly in polymer chemistry. It is used as a monomer in the production of specialty polymers due to its unique reactivity profile. Recent studies have examined the polymerization processes involving azetidines and their potential for creating new materials with specific properties .

| Application Area | Description | Examples |

|---|---|---|

| Specialty Chemicals | Used as intermediates in synthesis | Agrochemicals, coatings |

| Material Science | Development of new polymeric materials | Biodegradable plastics |

Case Studies

-

Synthesis of Antibacterial Agents

A study focused on synthesizing derivatives of this compound that showed enhanced antibacterial activity against resistant strains of bacteria. The research involved optimizing reaction conditions to maximize yield and purity while maintaining biological efficacy . -

Polymerization Techniques

Research highlighted innovative methods for polymerizing this compound derivatives to create branched and linear polyamines. These polymers exhibited promising properties for applications in drug delivery systems and as coatings with antimicrobial properties . -

Enantiopure Compound Development

A practical synthesis route was developed for obtaining enantiopure this compound-2-carboxylic acid, which is crucial for its application in medicinal chemistry . This synthesis involved using chiral starting materials to ensure high enantiomeric purity.

Mecanismo De Acción

The mechanism of action of 2-methylazetidine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique ring strain and electronic properties enable it to participate in a range of biochemical reactions, influencing pathways related to cell signaling and metabolism .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations :

- Ring Strain and Reactivity : 2-Methylazetidine’s smaller ring size (vs. pyrrolidines or piperidines) increases ring-opening reactivity, enabling selective functionalization . In contrast, 2,2-dimethylazetidine’s bulkier substituents reduce strain, favoring stability over reactivity .

- Stereochemical Control : (S)-2-Methylazetidine’s synthesis achieves near-perfect enantiopurity (>99% ee), outperforming 2-arylazetidines (95% ee) due to optimized triflate-mediated cyclization .

- Scalability : this compound’s chromatography-free routes contrast with 1,3-diazetidin-2-ones, which often require iterative purification .

Stability and Handling

- Salts for Stability : (S)-2-Methylazetidine is stabilized as a CSA salt (bench-stable, crystalline) , whereas analogs like this compound hydrochloride (CAS 791614-71-6) require stringent anhydrous storage .

- Thermal Stability : Azetidines generally decompose above 200°C, but 2,2-dimethylazetidine’s steric hindrance extends thermal tolerance compared to this compound .

Actividad Biológica

2-Methylazetidine is a cyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the azetidine family, which are known for their diverse pharmacological properties, including anti-inflammatory, neuroprotective, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

This compound can be synthesized through various methods, including the reaction of 1,3-butanediol derivatives with suitable reagents to form the azetidine ring. A notable synthetic route involves the use of mesylation followed by nucleophilic substitution with amines, yielding high enantiomeric purity . The structural formula can be represented as follows:

Neuroprotective Effects

Research has indicated that derivatives of azetidine, including this compound, exhibit neuroprotective properties. For instance, studies have shown that azetidine derivatives can modulate apoptotic pathways in neuronal cells. In particular, KHG26792, a derivative of azetidine, demonstrated significant protective effects against MPP+-induced neurotoxicity in SH-SY5Y cells by regulating the Bcl-2/Bax ratio and inhibiting caspase-3 activation . This suggests that compounds like this compound may also possess similar protective mechanisms.

Anti-inflammatory Properties

The anti-inflammatory potential of azetidine derivatives has been documented in various studies. For example, KHG26792 was shown to reduce hypoxia-induced expression of nitric oxide synthase and reactive oxygen species (ROS) production in microglial cells . This highlights a possible therapeutic application for this compound in conditions characterized by inflammation and oxidative stress.

Table 1: Summary of Biological Activities

Discussion

The biological activity of this compound is primarily characterized by its neuroprotective and anti-inflammatory properties. The modulation of apoptotic pathways suggests its potential in treating neurodegenerative diseases. Moreover, its ability to inhibit inflammatory responses positions it as a candidate for further research in inflammatory disorders.

Future Directions

Future research should focus on:

- In Vivo Studies: Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies: Elucidating the detailed molecular mechanisms underlying its biological activities.

- Clinical Trials: Initiating clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Methylazetidine, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis of this compound typically involves cyclization of β-amino alcohols or reductive amination of ketones. Key steps include:

- Precursor Selection : Use N-protected β-amino alcohols (e.g., tert-butyl carbamate derivatives) to minimize side reactions during cyclization .

- Reaction Optimization : Employ catalytic hydrogenation (H₂/Pd-C) or borane-mediated reduction under inert atmospheres to enhance stereochemical control .

- Yield Maximization : Monitor reaction temperature (40–60°C) and solvent polarity (e.g., THF vs. DCM) to balance ring strain and nucleophilicity .

- Characterization : Confirm product purity via GC-MS and elemental analysis before proceeding to downstream applications .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy : Use -NMR to identify methyl group splitting patterns (δ 1.2–1.5 ppm) and azetidine ring protons (δ 2.8–3.5 ppm). -NMR resolves ring carbons (δ 35–50 ppm) and methyl carbons (δ 20–25 ppm) .

- IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and ring puckering vibrations (600–800 cm⁻¹) to confirm structural integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (m/z 87.105 for C₄H₉N) and fragments (e.g., m/z 58.065 for C₃H₈N⁺) .

- Data Interpretation : Cross-reference spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Q. Advanced: How can computational chemistry methods be integrated with experimental data to elucidate the conformational dynamics of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., AMBER or CHARMM) to model ring puckering and methyl group rotation barriers .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict NMR chemical shifts and compare with experimental data .

- Hybrid QM/MM Approaches : Study solvation effects by embedding the molecule in explicit solvent models (e.g., water or methanol) .

- Validation : Use experimental X-ray crystallography (if crystalline) or variable-temperature NMR to validate predicted energy barriers .

Q. Advanced: What strategies are recommended for resolving contradictions in reported thermodynamic properties of this compound across different studies?

Methodological Answer:

- Systematic Literature Review : Compile data from primary sources (e.g., Journal of Organic Chemistry) and exclude studies lacking purity validation (e.g., missing melting points or HRMS) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in reported enthalpy values, accounting for measurement techniques (DSC vs. calorimetry) .

- Experimental Replication : Reproduce key studies under standardized conditions (e.g., 25°C, dry N₂ atmosphere) to isolate methodological variables .

- Error Source Identification : Compare solvent effects, calibration protocols, and instrument precision across conflicting datasets .

Q. Advanced: How should researchers design a mixed-methods study to investigate both the kinetic behavior and structural stability of this compound under varying conditions?

Methodological Answer:

- Quantitative Component :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates (e.g., ring-opening in acidic media) at multiple temperatures (Arrhenius analysis) .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to quantify decomposition products .

- Qualitative Component :

- Crystallographic Analysis : Perform single-crystal X-ray diffraction under stress conditions (e.g., high pressure) to correlate structural distortions with stability .

- Semi-Structured Interviews : Survey experts on azetidine chemistry to identify overlooked degradation pathways .

- Integration : Triangulate kinetic data with crystallographic findings to propose mechanistic models, validated via DFT .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods with HEPA filters due to potential amine volatility .

- Spill Management : Neutralize spills with dilute acetic acid (1:10 v/v) and adsorbent materials (e.g., vermiculite) .

- Waste Disposal : Quench residual compound with aqueous HCl (1M) before incineration .

Q. Advanced: How can researchers address low reproducibility in catalytic hydrogenation steps during this compound synthesis?

Methodological Answer:

- Catalyst Characterization : Pre-reduce Pd/C catalysts under H₂ flow (30 min) and validate activity via nitrobenzene reduction controls .

- Parameter Standardization : Fix H₂ pressure (50 psi), stirring rate (800 rpm), and solvent degassing protocols (3× freeze-pump-thaw cycles) .

- Impurity Profiling : Use ICP-MS to detect metal leaching (e.g., Pd residues) and FTIR to identify carbonyl byproducts .

- Collaborative Validation : Share protocols with independent labs to confirm reproducibility, documenting deviations in supplementary materials .

Propiedades

IUPAC Name |

2-methylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4-2-3-5-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBWPRNUXWYLRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336393, DTXSID70903791 | |

| Record name | 2-Methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_4542 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-49-8 | |

| Record name | 2-Methylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.